1-Aminocycloheptanecarboxylic acid is a nonmetabolizable α-amino acid that has been the subject of various studies due to its unique properties and potential applications in medical and biochemical fields. Although the provided data does not directly mention 1-Aminocycloheptanecarboxylic acid, it does provide insights into the closely related compounds 1-aminocyclopentane-1-carboxylic acid (ACC) and 1-aminoc
This compound belongs to the class of amino acids, specifically cyclic amino acids, which are known for their unique structural features that influence their reactivity and interactions in biological systems. It is also classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation but can still have important functional roles.
The synthesis of 1-aminocycloheptanecarboxylic acid can be achieved through several methods, including:
The molecular structure of 1-aminocycloheptanecarboxylic acid consists of a cycloheptane ring with an amino group attached to one carbon and a carboxylic acid group attached to another.
Crystallographic studies have shown that this compound crystallizes in specific space groups, providing insights into its three-dimensional arrangement and potential interactions with other molecules .
1-Aminocycloheptanecarboxylic acid can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for 1-aminocycloheptanecarboxylic acid primarily revolves around its role as a substrate or intermediate in biochemical pathways:
Studies have demonstrated that compounds containing this structure can exhibit significant biological activity, making them candidates for further pharmacological exploration .
1-Aminocycloheptanecarboxylic acid exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various environments and applications.
1-Aminocycloheptanecarboxylic acid has several scientific applications:
1-Aminocycloheptanecarboxylic acid (ACHC) is a specialized non-proteinogenic amino acid characterized by a seven-membered cycloalkane ring structure with amino and carboxylic acid functional groups attached to the same carbon atom (C1). This structural configuration classifies it as a γ-amino acid due to the spatial separation between functional groups, placing it within the broader category of conformationally constrained cyclic amino acids. Its distinctive backbone geometry and alicyclic ring system make it a valuable building block in peptide science and medicinal chemistry, particularly for imposing specific conformational restraints on peptide chains and enhancing proteolytic stability. Unlike α-amino acids found in natural proteins, ACHC is not genetically encoded and must be synthesized chemically, allowing researchers to exploit its unique physicochemical properties for advanced peptide engineering applications [8] [10].
ACHC possesses the systematic IUPAC name 1-aminocycloheptane-1-carboxylic acid and the molecular formula C₈H₁₅NO₂, corresponding to a molecular weight of 157.21 g/mol. Its structure features a cycloheptane ring with geminal amino (–NH₂) and carboxyl (–COOH) functional groups at the C1 position, creating a quaternary carbon center. This arrangement results in significant ring strain and conformational constraints distinct from smaller ring analogs. The compound typically presents as a white crystalline powder with a high melting point of 320°C (decomposition) and a boiling point estimated at 288.9±23.0°C at standard atmospheric pressure. It exhibits moderate hydrophobicity, evidenced by a calculated LogP value of 1.07, and has a density of 1.1±0.1 g/cm³ [8].
Stereochemical Considerations: The C1 carbon in ACHC is chiral due to its tetrahedral geometry with four distinct substituents (NH₂, COOH, CH₂-, and -CH₂-CH₂-CH₂-CH₂-CH₂-). This generates two enantiomeric forms, (R)- and (S)-1-aminocycloheptanecarboxylic acid, though most applications utilize the racemic mixture unless specifically resolved for asymmetric synthesis. The seven-membered ring adopts a mixture of chair, twist-chair, and boat conformations, with energy barriers between these forms significantly influencing peptide backbone geometry when incorporated into sequences [3] [8].
Spectroscopic Properties: Fourier-transform infrared spectroscopy (FTIR) of ACHC reveals characteristic absorption bands at approximately 3000-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid dimer), 1590-1650 cm⁻¹ (asymmetric COO⁻ stretch), and 1500-1560 cm⁻¹ (N-H bend). Nuclear magnetic resonance (NMR) spectroscopy shows distinct chemical shifts: ¹H NMR (D₂O) displays cycloheptane ring proton resonances between δ 1.4–2.2 ppm, while ¹³C NMR features the quaternary C1 carbon at δ 65-68 ppm (C-carboxyl) and 55-58 ppm (C-amino) [8].
Table 1: Physicochemical Properties of 1-Aminocycloheptanecarboxylic Acid
Property | Value |
---|---|
Molecular Formula | C₈H₁₅NO₂ |
Molecular Weight | 157.21 g/mol |
CAS Registry Number | 6949-77-5 |
Melting Point | 320°C (decomposition) |
Boiling Point | 288.9 ± 23.0°C (760 mmHg) |
Density | 1.1 ± 0.1 g/cm³ |
LogP (Partition Coefficient) | 1.07 |
Flash Point | 128.5 ± 22.6°C |
Water Solubility | Moderate (exact data unavailable) |
The exploration of ACHC emerged during the mid-20th century amid growing interest in structurally modified amino acids for peptide engineering. Initial reports appeared in the 1960s, with BCPCA6 Biochemical Pharmacology documenting its synthesis and preliminary toxicological assessment in 1960, noting an intraperitoneal LD₅₀ value exceeding 500 mg/kg in rodent models. This era witnessed intensified investigations into cyclitol amino acids and their potential to stabilize peptide conformations inaccessible to proteinogenic amino acids. The compound gained prominence in the 1990s with the development of protected derivatives essential for solid-phase peptide synthesis, notably the introduction of Boc-1-amino-cycloheptane carboxylic acid (Boc-Achc-OH; CAS 199330-56-8) and Fmoc-1-amino-1-cycloheptanecarboxylic acid (Fmoc-achc-OH; CAS 188751-56-6). These advances facilitated its systematic incorporation into peptide chains, positioning it as a strategic tool for addressing the bioavailability and proteolytic stability challenges inherent in therapeutic peptide development [5] [6] [8].
The 2000s marked a pivotal shift as researchers began exploiting ACHC’s conformational restrictions to engineer peptides with enhanced target affinity. Its seven-membered ring offered an optimal balance between flexibility and rigidity—smaller cyclobutane/cyclopentane analogs imposed excessive strain, while larger rings (e.g., cyclooctane) introduced excessive conformational mobility. This period saw ACHC integrated into libraries of non-proteinogenic amino acids designed to expand the chemical space available for peptide drug discovery. Contemporary applications leverage its unique geometry in macrocyclic peptides targeting protein-protein interactions and in foldamers mimicking natural secondary structures like α-helices and β-turns, demonstrating its enduring value in overcoming limitations of canonical peptide backbones [4] [7] [9].
ACHC fundamentally differs from cyclic β-amino acids in backbone topology and conformational impact. While cyclic β-amino acids such as cis-2-aminocyclopentanecarboxylic acid and trans-2-aminocyclohexanecarboxylic acid position functional groups on adjacent ring atoms (C1-C2), ACHC features a geminal arrangement where both functional groups reside on the same carbon (C1). This distinction places ACHC in the γ-amino acid category, creating a three-atom backbone spacer (N-Cα-Cβ-Cγ=O) compared to the two-atom spacer (N-Cα-Cβ=O) in β-amino acids. Consequently, peptides incorporating ACHC exhibit distinct torsional constraints and hydrogen-bonding patterns that profoundly influence secondary structure formation [3] [9] [10].
Conformational Rigidity vs. Flexibility: Cyclic β-amino acids like aminocyclopentanecarboxylic acid enforce torsional angles (φ, ψ) characteristic of specific turn structures (e.g., β-turns, γ-turns) due to their high ring strain. In contrast, ACHC’s seven-membered ring allows greater conformational adaptability while still restricting backbone mobility compared to linear residues. This moderate rigidity facilitates the stabilization of extended loops and larger macrocyclic structures without compromising target engagement. Mass spectrometry and kinetic method studies reveal that β-amino acids achieve superior stereochemical differentiation in rigid scaffolds, whereas ACHC offers advantages in balancing preorganization with adaptability for binding pocket accommodation [3] [9].
Proteolytic Stability: The γ-amino acid backbone of ACHC confers exceptional resistance to protease degradation. Enzymes like chymotrypsin, trypsin, and aminopeptidases recognize specific α-amino acid geometries for cleavage. ACHC’s backbone elongation and quaternary carbon disrupt this recognition, as demonstrated in SARS-CoV-2 main protease (Mpro) inhibitors where substitution with cyclic γ-amino acids like cis-3-aminocyclobutane carboxylic acid increased stability 12-fold compared to alanine variants. Cyclic β-amino acids also enhance stability but through different mechanisms—primarily by distorting peptide bonds into conformations incompatible with protease active sites [9].
Synthetic Accessibility: Cyclobutane and cyclopentane β-amino acids often require complex stereoselective syntheses due to their fused ring systems. ACHC derivatives benefit from established protection/deprotection strategies (Boc, Fmoc) analogous to α-amino acids, streamlining solid-phase peptide synthesis. Commercial availability of both Boc- and Fmoc-protected ACHC (purities ≥97–99%) facilitates routine incorporation into complex peptides, whereas many constrained β-amino acids necessitate custom synthesis [5] [6].
Table 2: Structural and Functional Comparison of Cyclic Amino Acids
Characteristic | Cyclic β-Amino Acids | 1-Aminocycloheptanecarboxylic Acid (ACHC) |
---|---|---|
Backbone Classification | β-amino acid (α,β-functionalization) | γ-amino acid (α,γ-functionalization) |
Ring Size Examples | Cyclobutane, cyclopentane, norbornane | Cycloheptane |
Key Structural Feature | Vicinal amino/carboxyl groups | Geminal amino/carboxyl groups |
Backbone Length | 2 atoms (N–Cα–Cβ=O) | 3 atoms (N–Cα–Cβ–Cγ=O) |
Conformational Impact | High rigidity; stabilizes tight turns | Moderate rigidity; stabilizes extended loops |
Proteolytic Stability | High | Exceptionally High |
Representative Applications | Foldamers, enzyme inhibitors | Macrocyclic therapeutics, foldamers |
ACHC serves as a cornerstone in libraries of non-proteinogenic building blocks designed to overcome limitations of natural amino acids in peptide therapeutics. Its incorporation diversifies structure-activity relationship (SAR) explorations by introducing steric, electronic, and conformational properties absent in the canonical 20 amino acids. Strategic inclusion in combinatorial libraries enables the discovery of peptides with enhanced binding affinity, proteolytic resistance, and membrane permeability. Protected derivatives like Boc-Achc-OH and Fmoc-achc-OH are commercially available with high purity (≥97–99%), facilitating their integration into automated solid-phase peptide synthesis workflows for generating focused libraries targeting challenging biological targets such as G-protein-coupled receptors (GPCRs) and intracellular protein-protein interactions [5] [6] [7].
Foldamer Design and Conformational Control: The seven-membered ring of ACHC promotes specific backbone dihedral angles (φ, ψ) that stabilize non-classical secondary structures. When alternating with α-amino acids, it induces novel helix and turn motifs unattainable with proteinogenic residues alone. This capability is harnessed in foldamers—artificial oligomers mimicking protein folding patterns—where ACHC enhances metabolic stability while preserving biological function. Its conformational flexibility relative to smaller cyclic analogs allows dynamic adjustment upon target binding, enabling high-affinity interactions with shallow binding sites typical in protein interfaces [4] [7].
Macrocyclic Therapeutics: ACHC’s structural attributes are particularly valuable in macrocyclic peptides, where it bridges segments spanning 8–12 atoms. In the RaPID (Random nonstandard Peptides Integrated Discovery) system, cyclic γ-amino acids like ACHC were incorporated into macrocyclic libraries screened against SARS-CoV-2 main protease (Mpro). These efforts yielded inhibitors (e.g., GM4) with nanomolar affinity (Kᴅ = 5.2 nM), demonstrating ACHC’s role in targeting essential viral enzymes. The residue directly engages subsites like S1′ through hydrophobic and van der Waals interactions, highlighting its utility in optimizing contact with catalytic residues inaccessible to linear peptides [9].
Innovative Synthetic Strategies: Beyond traditional peptide synthesis, ACHC participates in orthogonal translation systems incorporating non-canonical amino acids. Engineered tRNA and ribosome variants enable ribosomal synthesis of peptides containing ACHC analogs, bypassing limitations of chemical ligation for large libraries. This approach was validated in mRNA display platforms, where ACHC-containing macrocycles exhibited improved pharmacokinetic profiles over purely α-peptide counterparts. Computational design tools leverage ACHC’s parameters to predict backbone geometry in de novo peptides, accelerating the development of optimized therapeutic candidates targeting undruggable proteins [7] [9].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: